1,3-Difluoro-10H-phenothiazine
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Overview
Description
1,3-Difluoro-10H-phenothiazine: is a fluorinated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-10H-phenothiazine can be synthesized through several methods. One common approach involves the Smiles rearrangement of substituted 2-foramido-2’-nitrodiphenylsulfide. This reaction typically involves the following steps:
Formation of substituted 2-foramido-2’-nitrodiphenylsulfide: This intermediate is prepared by reacting 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes, followed by formylation.
Smiles rearrangement: The intermediate undergoes a Smiles rearrangement to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, as well as at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives of this compound.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
1,3-Difluoro-10H-phenothiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-difluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include oxidative stress response, signal transduction, and neurotransmitter regulation.
Comparison with Similar Compounds
Phenothiazine: The parent compound of 1,3-difluoro-10H-phenothiazine, widely used in medicinal chemistry.
Other Fluorinated Phenothiazines: Compounds such as this compound sulfone and other fluorinated derivatives.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity compared to non-fluorinated phenothiazines . This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
823802-17-1 |
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Molecular Formula |
C12H7F2NS |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
1,3-difluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H7F2NS/c13-7-5-8(14)12-11(6-7)16-10-4-2-1-3-9(10)15-12/h1-6,15H |
InChI Key |
YNMCTIQEKRDRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3S2)F)F |
Origin of Product |
United States |
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